4-Hydroxy-2-methylnicotinonitrile
Description
4-Hydroxy-2-methylnicotinonitrile (systematic name: 2-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile) is a nicotinonitrile derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Nicotinonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric modulation capabilities .
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
LSLHMZOCVUSEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitropyridine with sodium cyanide, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to form the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-2-methylnicotinonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 4-Oxo-2-methylnicotinonitrile.
Reduction: 4-Hydroxy-2-methylaminonicotinonitrile.
Substitution: 4-Halo-2-methylnicotinonitrile.
Scientific Research Applications
4-Hydroxy-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4-hydroxy-2-methylnicotinonitrile and related compounds:
Functional Group Analysis
- Hydroxyl Group Position: The 4-hydroxy substituent in the target compound contrasts with the 2-hydroxy group in 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile .
- Methyl vs. Methoxymethyl: The 2-methyl group in the target compound provides steric hindrance, whereas the 4-methoxymethyl group in 2-hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile enhances solubility in polar aprotic solvents .
- Electron-Donating vs. Withdrawing Groups: Amino (in 2-amino-6-methylnicotinonitrile) and nitroanilino (in 4-methoxy-2-(4-nitroanilino)nicotinonitrile) substituents alter electronic density, affecting reactivity in nucleophilic substitutions or cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
